Potassium 2,3,3,3-tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy)propionate

Description

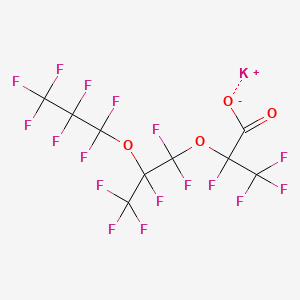

Potassium 2,3,3,3-tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy)propionate (CAS 67118-57-4) is a per- and polyfluoroalkyl substance (PFAS) characterized by its highly fluorinated ether chain and potassium counterion. It has a molecular formula of C₉O₄F₁₇K, a molecular weight of 534.165 g/mol, and a boiling point of 263.2°C at 760 mmHg . The compound exhibits exceptional thermal stability and low vapor pressure (≈0.01 Pa at 20°C), typical of fluorinated polymers . Its primary industrial application is as a processing aid in fluoropolymer synthesis and as a functional monomer in water- and oil-repellent coatings for textiles .

Properties

CAS No. |

67118-57-4 |

|---|---|

Molecular Formula |

C9F17KO4 |

Molecular Weight |

534.16 g/mol |

IUPAC Name |

potassium;2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoate |

InChI |

InChI=1S/C9HF17O4.K/c10-2(1(27)28,5(14,15)16)29-9(25,26)4(13,7(20,21)22)30-8(23,24)3(11,12)6(17,18)19;/h(H,27,28);/q;+1/p-1 |

InChI Key |

CIGILZLDPNHLAC-UHFFFAOYSA-M |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)[O-].[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 2,3,3,3-tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy)propionate involves multiple steps. One common method includes the catalytic oxidation of a precursor compound, such as n-C3F7OCF(CF3)CF2OCF=CF2, with molecular oxygen. This reaction produces a mixture of carbonyl fluorides, which are then subjected to alkaline hydrolysis, resulting in the formation of the desired potassium salt .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Potassium 2,3,3,3-tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy)propionate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different fluorinated products.

Substitution: It can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include molecular oxygen for oxidation and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different fluorinated carbonyl compounds, while substitution reactions can produce a variety of substituted fluorinated compounds.

Scientific Research Applications

Potassium 2,3,3,3-tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy)propionate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other fluorinated compounds.

Biology: The compound’s stability and resistance to degradation make it useful in biological studies, where it can be used as a tracer or marker.

Industry: The compound is used in the production of specialty chemicals and materials, including coatings and polymers.

Mechanism of Action

The mechanism by which Potassium 2,3,3,3-tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy)propionate exerts its effects involves its interaction with molecular targets and pathways. The compound’s fluorinated structure allows it to interact with specific enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ammonium 2,3,3,3-Tetrafluoro-2-(Heptafluoropropoxy)Propanoate (HFPO-DA/GenX)

- Structure : Lacks the extended ether chain and hexafluoropropoxy group present in the potassium salt.

- Molecular Weight : 347 g/mol (ammonium salt form) vs. 534.165 g/mol (potassium salt) .

- Applications : Used as a replacement for PFOA in fluoropolymer manufacturing .

- Toxicity : Chronic exposure in rats caused dose-dependent liver weight increases (50 mg/kg/day in males; 500 mg/kg/day in females) . Classified as a Substance of Very High Concern (SVHC) by the European Chemicals Agency (ECHA) due to reproductive and developmental toxicity .

- Environmental Behavior : Lower water solubility compared to the potassium salt, but still highly mobile in groundwater .

2,3,3,3-Tetrafluoro-2-(1,1,2,3,3,3-Hexafluoro-2-(Heptafluoropropoxy)Propoxy)Propanoic Acid (HFPO-TeA)

- Structure : The acid form of the potassium salt, lacking the potassium counterion.

- Molecular Weight : 518.96 g/mol (vs. 534.165 g/mol for the potassium salt) .

- Environmental Presence : Detected in global surface waters at concentrations up to 120 ng/L, indicating widespread contamination .

- Regulatory Status : Under review for SVHC classification due to structural similarity to GenX .

Propanoyl Fluoride Derivatives (e.g., CAS 2641-34-1)

- Structure : Features a reactive fluoride group instead of a carboxylate.

- Molecular Weight : 498.07 g/mol .

- Reactivity : Higher chemical reactivity due to the fluoride substituent, making it suitable as an intermediate in fluorochemical synthesis .

- Toxicity Data: Limited, but acute toxicity studies suggest higher hazards compared to carboxylate salts .

Comparative Data Table

Key Findings

- Structural Complexity : The potassium salt’s extended ether chain enhances thermal stability but complicates biodegradation compared to simpler PFAS like HFPO-DA .

- Regulatory Trends : Both HFPO-DA and the potassium salt are under increased scrutiny for SVHC classification, driven by persistence and mobility .

Biological Activity

Potassium 2,3,3,3-tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy)propionate (CAS Number: 67118-57-4) is a complex fluorinated compound belonging to the per- and polyfluoroalkyl substances (PFAS) category. PFAS are widely recognized for their persistence in the environment and potential health impacts. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C9F17KO4 |

| Molecular Weight | 534.165 g/mol |

| Boiling Point | 263.2 °C |

| Flash Point | 113 °C |

| Density | Not Available |

Structure

The structure of this compound is characterized by multiple fluorinated chains that contribute to its unique properties and biological interactions.

Toxicological Profile

Research indicates that PFAS compounds can have various biological effects due to their chemical stability and ability to bioaccumulate. The following key findings summarize the toxicological aspects associated with this compound:

- Bioaccumulation : Studies have shown that PFAS can accumulate in human and animal tissues over time. This accumulation raises concerns regarding long-term exposure and potential health risks such as liver damage and immune dysfunction .

- Epidemiological Studies : Epidemiological studies have linked PFAS exposure to adverse health outcomes including increased cholesterol levels, altered immune response, reproductive issues, and liver disease .

Environmental Impact

This compound is part of a broader category of substances that are known for their persistence in the environment. Key environmental findings include:

- Mobility in Water : Many PFAS compounds exhibit high mobility in aquatic environments. This characteristic facilitates their transport across long distances from the source of contamination .

- Food Chain Contamination : The bioaccumulation potential of PFAS compounds raises concerns about their presence in food sources. As these substances accumulate in aquatic organisms, they can enter the human food chain .

Case Studies

- Case Study on Liver Toxicity :

- Human Health Correlation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.